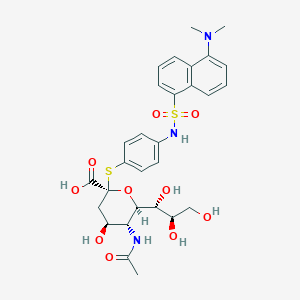
Dansyl-apta-ner
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-apta-ner is a complex organic compound that combines a dansyl group, an aminophenylthio group, and a neuraminic acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-apta-ner typically involves multiple steps:
Dansylation: The dansyl group is introduced to the aminophenylthio moiety through a reaction with dansyl chloride in the presence of a base such as triethylamine.
Thioether Formation: The aminophenylthio group is then linked to the neuraminic acid derivative via a thioether bond. This step often requires a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves acetylation of the neuraminic acid derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-apta-ner can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetyl groups can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Dansyl-apta-ner has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of glycoproteins to study cell surface interactions and glycosylation patterns.
Medicine: Potential use in diagnostic assays for detecting specific glycoproteins or pathogens.
Industry: Utilized in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of Dansyl-apta-ner involves its ability to bind to specific molecular targets, such as glycoproteins, through its neuraminic acid moiety. The dansyl group provides a fluorescent signal, allowing for the visualization and tracking of these interactions. The compound’s effects are mediated through pathways involving cell surface receptors and glycosylation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-Dansyl-4-aminophenylthio)-N-acetylneuraminic acid: Lacks the 9-O-acetyl group, which may affect its binding affinity and specificity.
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-methylneuraminic acid: Contains a methyl group instead of an acetyl group at the 9-O position, potentially altering its chemical properties and interactions.
Uniqueness
Dansyl-apta-ner is unique due to its specific combination of functional groups, which confer distinct fluorescent properties and binding capabilities. This makes it particularly useful for applications requiring precise molecular labeling and tracking.
Eigenschaften
CAS-Nummer |
141303-70-0 |
|---|---|
Molekularformel |
C29H35N3O10S2 |
Molekulargewicht |
649.7 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
InChI-Schlüssel |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Key on ui other cas no. |
141303-70-0 |
Synonyme |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















